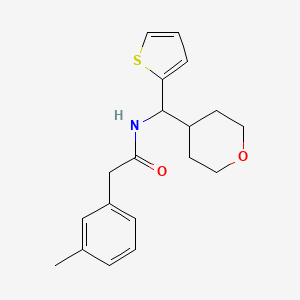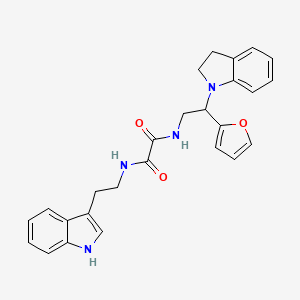![molecular formula C22H25N3O4S B2847058 3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-48-0](/img/structure/B2847058.png)
3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. 5]decane-2,4-dione.
Wirkmechanismus
The mechanism of action of 3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It acts by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing the expression of p21, which leads to cell cycle arrest. It also induces the expression of pro-apoptotic proteins such as Bax and caspase-3, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activity. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments include its high potency and selectivity towards cancer cells. It has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer chemotherapy. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One of the future directions is to investigate its potential applications in the field of agriculture as a pesticide or herbicide. Another future direction is to investigate its potential applications in the field of materials science as a precursor for the synthesis of novel materials. In addition, further studies are needed to investigate its mechanism of action and optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method is well-established, and it exhibits high potency and selectivity towards cancer cells. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for in vivo applications.
Synthesemethoden
The synthesis of 3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the reaction of 1,3,8-triaminospirononane with 4-methylbenzyl chloride and m-tolylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It acts by blocking the cell cycle and inducing apoptosis in cancer cells. It has also been found to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has been found to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-6-8-18(9-7-16)15-25-20(26)22(23-21(25)27)10-12-24(13-11-22)30(28,29)19-5-3-4-17(2)14-19/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLVOYKVJRABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


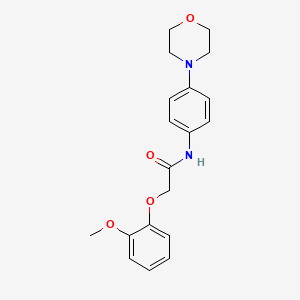
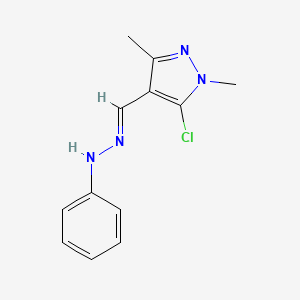
![4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2846979.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2846980.png)
![3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2846985.png)
![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)

![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)
![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)
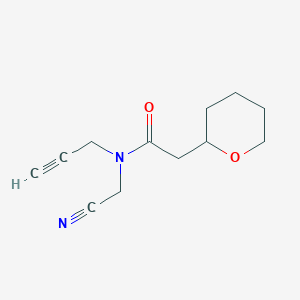
![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)
